Cas no 92-05-7 (1,1'-biphenyl-3,4-diol)

1,1'-biphenyl-3,4-diol structure
Nombre del producto:1,1'-biphenyl-3,4-diol
Número CAS:92-05-7
MF:C12H10O2
Megavatios:186.206603527069
MDL:MFCD00041746
CID:804324
PubChem ID:7075
1,1'-biphenyl-3,4-diol Propiedades químicas y físicas
Nombre e identificación
-
- [1,1'-Biphenyl]-3,4-diol
- (1,1'-Biphenyl)-3,4-diol
- 3,4-Biphenyldiol
- 3',4'-dihydroxy-1,1'-biphenyl
- 3,4-Dihydroxybiphenyl
- 4-Phenyl-1,2-benzenediol
- 4-PHENYLCATECHOL
- 4-Phenylpyrocatechol
- biphenyl-3,4-diol
- 1,1'-biphenyl-3,4-diol
- Biphenyl, 3,4-dihydroxy
- HMS1581P06
- A903505
- EN300-1599483
- 4-phenylbenzene-1,2-diol
- [1,4-diol
- NSC-1267
- DTXSID0059039
- PD005150
- 4mmm
- DB07478
- NSC1267
- InChI=1/C12H10O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,13-14H
- SCHEMBL928289
- Q27096697
- Z1198148367
- BP7
- T7L7XJ8RU1
- QDNPCYCBQFHNJC-UHFFFAOYSA-
- 3.4-Biphenyldiol
- CS-0235672
- NS00039430
- 92-05-7
- MFCD00041746
- 1,2-Benzenediol, 4-phenyl-
- AI3-17381
- AKOS006275086
- EINECS 202-121-6
- CHEMBL475398
- 4,5-DIHYDROXYBIPHENYL
- PYROCATECHOL, 4-PHENYL-
- Y10998
- Cambridge id 5510868
- Oprea1_102735
- NSC 1267
- UNII-T7L7XJ8RU1
-
- MDL: MFCD00041746
- Renchi: InChI=1S/C12H10O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,13-14H
- Clave inchi: QDNPCYCBQFHNJC-UHFFFAOYSA-N
- Sonrisas: C1=CC=C(C=C1)C2=CC(=C(C=C2)O)O
Atributos calculados
- Calidad precisa: 186.06800
- Masa isotópica única: 186.068079557g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 1
- Complejidad: 175
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.6
- Superficie del Polo topológico: 40.5Ų
Propiedades experimentales
- Denso: 1.1032 (rough estimate)
- Punto de fusión: 139.35°C
- Punto de ebullición: 280.69°C (rough estimate)
- índice de refracción: 1.6010 (estimate)
- PSA: 40.46000
- Logp: 2.76480
1,1'-biphenyl-3,4-diol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1599483-100mg |
[1,1'-biphenyl]-3,4-diol |
92-05-7 | 95.0% | 100mg |
$265.0 | 2023-09-23 | |
Aaron | AR003BL2-500mg |
[1,1'-Biphenyl]-3,4-diol |
92-05-7 | 95% | 500mg |
$842.00 | 2024-07-18 | |
Enamine | EN300-1599483-50mg |
[1,1'-biphenyl]-3,4-diol |
92-05-7 | 95.0% | 50mg |
$177.0 | 2023-09-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306342-250mg |
[1,1'-biphenyl]-3,4-diol |
92-05-7 | 98% | 250mg |
¥4024.00 | 2024-04-25 | |
Aaron | AR003BL2-10g |
[1,1'-Biphenyl]-3,4-diol |
92-05-7 | 95% | 10g |
$4531.00 | 2024-07-18 | |
abcr | AB496512-1g |
[1,1'-Biphenyl]-3,4-diol; . |
92-05-7 | 1g |
€1159.00 | 2025-03-19 | ||
A2B Chem LLC | AB53882-100mg |
[1,1'-Biphenyl]-3,4-diol |
92-05-7 | 95% | 100mg |
$314.00 | 2024-07-18 | |
A2B Chem LLC | AB53882-500mg |
[1,1'-Biphenyl]-3,4-diol |
92-05-7 | 95% | 500mg |
$661.00 | 2024-07-18 | |
A2B Chem LLC | AB53882-50mg |
[1,1'-Biphenyl]-3,4-diol |
92-05-7 | 95% | 50mg |
$222.00 | 2024-07-18 | |
A2B Chem LLC | AB53882-1g |
[1,1'-Biphenyl]-3,4-diol |
92-05-7 | 95% | 1g |
$838.00 | 2024-07-18 |
1,1'-biphenyl-3,4-diol Literatura relevante
-
Sasan Shadpour,Ahlam Nemati,Nicola Jane Boyd,Lin Li,Marianne Estelle Prév?t,Samantha L. Wakerlin,Julie P. Vanegas,Miros?aw Salamończyk,Elda Hegmann,Chenhui Zhu,Mark R. Wilson,Antal I. Jákli,Torsten Hegmann Mater. Horiz. 2019 6 959
-
D. J?drzkiewicz,J. Ejfler,N. Gulia,?. John,S. Szafert Dalton Trans. 2015 44 13700
-
Martin Hor?ic,Ji?í Svoboda,Arno?t Seidler,Václav Kozmík,Vladimíra Novotná,Damian Pociecha,Ewa Gorecka RSC Adv. 2016 6 41972
-
M. Martínez-Abadía,B. Robles-Hernández,B. Villacampa,M. R. de la Fuente,R. Giménez,M. B. Ros J. Mater. Chem. C 2015 3 3038
-
Dominika Pomik?o,Anna Pietrzak,Ryohei Kishi,Piotr Kaszyński Mater. Chem. Front. 2023 7 4928
92-05-7 (1,1'-biphenyl-3,4-diol) Productos relacionados
- 580-51-8(3-Phenylphenol)
- 50715-82-7(5-Methyl-[1,1'-biphenyl]-3-ol)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:92-05-7)1,1'-biphenyl-3,4-diol

Pureza:99%/99%
Cantidad:250mg/1g
Precio ($):361.0/687.0